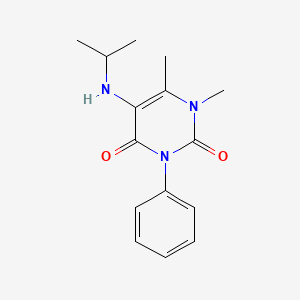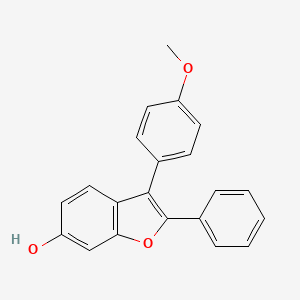
2,2,6,6-Tetramethylhept-4-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethylhept-4-yn-3-ol is a chemical compound with the molecular formula C11H20O. It is characterized by its unique structure, which includes a triple bond (alkyne) and a hydroxyl group (alcohol). This compound is known for its stability and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylhept-4-yn-3-ol typically involves the reaction of 2,2,6,6-tetramethylhept-4-yne with a suitable oxidizing agent. One common method is the hydration of the alkyne using a catalyst such as mercury(II) sulfate in the presence of sulfuric acid. The reaction conditions usually require a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-Tetramethylhept-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 2,2,6,6-Tetramethylhept-4-yn-3-one.
Reduction: Formation of 2,2,6,6-Tetramethylhept-4-en-3-ol or 2,2,6,6-Tetramethylheptane-3-ol.
Substitution: Formation of 2,2,6,6-Tetramethylhept-4-yn-3-chloride.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethylhept-4-yn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,6,6-Tetramethylhept-4-yn-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the alkyne group can participate in addition reactions. These interactions can affect the compound’s reactivity and its ability to act as a catalyst or inhibitor in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylhept-4-en-3-ol: Similar structure but with a double bond instead of a triple bond.
2,2,6,6-Tetramethylheptane-3-ol: Similar structure but with a single bond instead of a triple bond.
2,2,6,6-Tetramethylhept-4-yn-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
2,2,6,6-Tetramethylhept-4-yn-3-ol is unique due to its combination of a hydroxyl group and a triple bond, which provides distinct reactivity and stability. This makes it a valuable compound in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
30338-48-8 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
2,2,6,6-tetramethylhept-4-yn-3-ol |
InChI |
InChI=1S/C11H20O/c1-10(2,3)8-7-9(12)11(4,5)6/h9,12H,1-6H3 |
InChI-Schlüssel |
TVXZJSZTLFMIMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#CC(C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



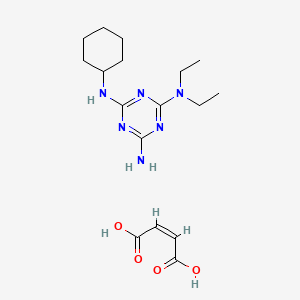

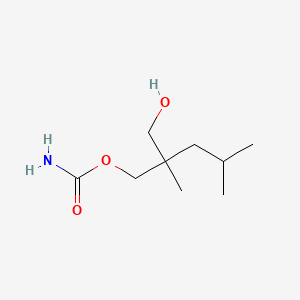
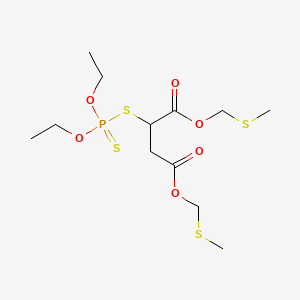
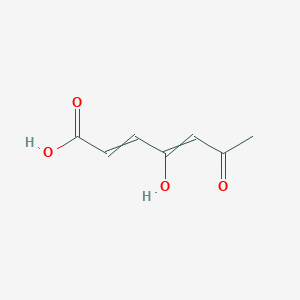
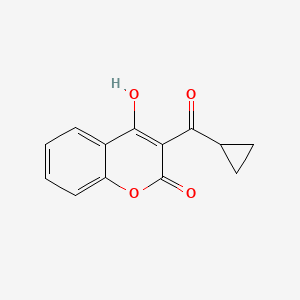
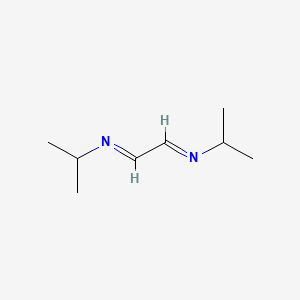

![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
![3-(Butoxycarbonyl)-1,6-dimethyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14685500.png)
